Product packaging for Methyl 2-(3-hydroxyphenyl)propanoate(Cat. No.:CAS No. 103324-20-5)

Methyl 2-(3-hydroxyphenyl)propanoate

Cat. No.: B177837
CAS No.: 103324-20-5
M. Wt: 180.2 g/mol
InChI Key: GMYIMQYYTKDWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Organic Chemistry and Related Disciplines

Methyl 2-(3-hydroxyphenyl)propanoate belongs to the family of phenylpropanoids, a diverse group of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. wikipedia.org Phenylpropanoids are characterized by a six-carbon aromatic phenyl group and a three-carbon propene tail. wikipedia.org This structural framework is fundamental to a vast array of natural products, including lignins, flavonoids, coumarins, and stilbenes. wikipedia.org

In the realm of organic chemistry, the synthesis and modification of phenylpropanoic acid derivatives are of significant interest. The reactivity of the aromatic ring, the carboxylic acid (or its ester), and the aliphatic chain allows for a wide range of chemical transformations. mdpi.com These transformations are crucial for creating libraries of compounds for screening in drug discovery and materials science.

The specific compound, this compound, is an ester. The esterification of the parent carboxylic acid, 3-(3-hydroxyphenyl)propanoic acid, modifies its physical and chemical properties, such as solubility and reactivity, which can be advantageous for certain applications.

Significance of the 3-Hydroxyphenylpropanate Scaffold in Chemical Synthesis and Biological Systems

The 3-hydroxyphenylpropanoate scaffold is a key structural motif found in various biologically active molecules. Its presence is often associated with antioxidant, antimicrobial, and anti-inflammatory properties. For instance, 3-(3-Hydroxyphenyl)propanoic acid is a known metabolite of dietary polyphenols like caffeic acid and proanthocyanidins (B150500) from chocolate, formed by gut microflora. sigmaaldrich.comhmdb.ca This metabolite is suspected to possess antioxidant properties. sigmaaldrich.com

In medicinal chemistry, derivatives of the 3-hydroxyphenylpropanoate scaffold have been explored for various therapeutic applications. Studies have shown that modifying this basic structure can lead to compounds with enhanced biological activity. For example, derivatives have been synthesized and investigated for their potential as antimicrobial agents against multidrug-resistant pathogens and as anticancer agents.

The synthetic versatility of the 3-hydroxyphenylpropanoate scaffold makes it a valuable building block in the synthesis of more complex molecules. The hydroxyl and carboxyl groups can be readily modified to introduce new functionalities and tune the molecule's properties for specific biological targets.

Evolution of Research Trajectories on the Compound

Research on phenylpropanoids has a long history, initially driven by the desire to understand the structure and function of natural products. nih.gov The phenylpropanoid pathway is one of the most studied metabolic routes in plants, responsible for the biosynthesis of a vast array of secondary metabolites essential for plant survival. nih.govnih.gov

Early research focused on the isolation and characterization of these compounds from natural sources. With the advancement of synthetic organic chemistry, the focus expanded to include the total synthesis of these natural products and the creation of novel derivatives. mdpi.com

In recent decades, research on phenylpropanoic acid derivatives has been heavily influenced by the search for new therapeutic agents. The discovery that many compounds containing this scaffold possess significant biological activities has spurred extensive research into their mechanism of action and structure-activity relationships. This has led to the development of numerous derivatives with potential applications in medicine. The evolution of analytical techniques has also played a crucial role, allowing for the detection and quantification of these compounds and their metabolites in biological systems. hmdb.ca

Detailed Research Findings

While specific research on this compound is limited, data for its parent compound, 3-(3-hydroxyphenyl)propanoic acid, and related isomers are available and provide valuable insights.

Chemical and Physical Properties

Below is a table summarizing the known properties of Methyl 3-(3-hydroxyphenyl)propanoate (B1234328) and its parent acid.

PropertyMethyl 3-(3-hydroxyphenyl)propanoate3-(3-Hydroxyphenyl)propanoic Acid
CAS Number61389-68-2 chemscene.com621-54-5 sigmaaldrich.com
Molecular FormulaC10H12O3 chemscene.comC9H10O3 sigmaaldrich.com
Molecular Weight180.20 g/mol chemscene.com166.17 g/mol sigmaaldrich.com
AppearanceLight yellow to yellow liquid sigmaaldrich.comSolid
Purity≥95% sigmaaldrich.comaksci.com≥98.0% (HPLC) sigmaaldrich.com
StorageRoom temperature, sealed in dry, under nitrogen chemscene.com-

Biological Activity Insights from Related Compounds

Research on derivatives of the 3-hydroxyphenylpropanoate scaffold has revealed a range of biological activities. It is important to note that these findings are for related compounds and not directly for this compound itself.

Antioxidant Properties: The parent acid, 3-(3-hydroxyphenyl)propanoic acid, is a known metabolite of dietary antioxidants and is suspected to have antioxidant activity itself. sigmaaldrich.com

Antimicrobial Activity: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant antibacterial and antifungal activity, including against multidrug-resistant strains.

Anti-inflammatory and Analgesic Potential: Some derivatives have been investigated for their anti-inflammatory and analgesic properties. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B177837 Methyl 2-(3-hydroxyphenyl)propanoate CAS No. 103324-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYIMQYYTKDWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Process Optimization for Methyl 2 3 Hydroxyphenyl Propanoate

Stereoselective and Enantioselective Synthesis Pathways

The creation of single-enantiomer pharmaceuticals and fine chemicals is a cornerstone of modern chemistry, with asymmetric catalysis at the forefront of this endeavor. frontiersin.orgyoutube.com This approach utilizes chiral catalysts to favor the formation of one enantiomer over its mirror image, a critical aspect in the synthesis of chiral molecules like methyl 2-(3-hydroxyphenyl)propanoate. frontiersin.orgyoutube.com

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of propanoate esters. frontiersin.org This can be achieved through various catalytic systems, including transition metal complexes, organocatalysts, and enzymes. frontiersin.orgyoutube.com Transition metal catalysts, often featuring chiral ligands, are effective in controlling the stereochemistry of bond formations. frontiersin.org Organocatalysts, which are small, metal-free organic molecules, provide an alternative and often more sustainable approach to asymmetric synthesis. frontiersin.orgyoutube.com Innovations such as dual-catalysis systems, where two distinct catalysts work in concert, have further improved the efficiency and enantioselectivity of these reactions. youtube.com

A significant challenge in this area is the development of catalysts that are not only highly selective but also robust and recyclable, thereby reducing costs and environmental impact. youtube.comyoutube.com For instance, the use of readily available amino acids to create chiral catalysts has shown considerable promise. youtube.com The catalyst's structure is meticulously designed to create a specific chiral environment around the reacting molecules, guiding the reaction to produce the desired enantiomer with high purity. youtube.com

Catalyst TypeDescriptionAdvantages
Transition Metal Complexes Catalysts based on metals like palladium or rhodium combined with chiral ligands.High activity and selectivity for a wide range of transformations. frontiersin.org
Organocatalysts Small, metal-free organic molecules that act as catalysts.Often cheaper, less toxic, and more stable than metal catalysts. youtube.comyoutube.com
Dual-Catalysis Systems The use of two different catalytic systems that work together to enhance efficiency and selectivity.Can achieve transformations that are not possible with a single catalyst. youtube.com

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. This approach has been successfully applied to the synthesis of various chiral molecules. In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the stereocenter at the C-2 position of the propanoate chain. After the desired stereochemistry is established, the auxiliary is removed. The choice of the chiral auxiliary is critical and can significantly influence the diastereoselectivity of the reaction. For example, studies on the enantioenrichment of related α-arylpropionic acids have demonstrated the effectiveness of using chiral auxiliaries derived from natural products like (R)-carvone. researchgate.net

Achieving high diastereoselectivity is crucial when multiple stereocenters are present in a molecule. In the synthesis of hydroxyphenylpropanate systems, controlling the relative stereochemistry of different chiral centers is a significant challenge. Research in related areas, such as the synthesis of α-allyl esters, has shown that palladium-catalyzed allylation of ketenes can produce products with good to excellent yields and moderate to good enantioselectivity. rsc.org The strategic use of specific ligands, like BINAPHANE, can influence the stereochemical outcome of the reaction. rsc.org Similarly, in the synthesis of complex molecules, controlling the approach of a reactant to a substrate containing a chiral center is key to achieving the desired diastereomer. The steric bulk of substituents on both the substrate and the incoming reagent plays a critical role in this process. researchgate.net

Biocatalytic and Enzymatic Synthetic Routes for Hydroxyphenylpropanoate Esters

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. frontiersin.orgnih.gov Enzymes, as nature's catalysts, can perform complex chemical transformations with remarkable precision. frontiersin.org

Enzymes, particularly lipases, are widely used for the synthesis and resolution of esters. nih.govnih.gov These enzymes can catalyze both esterification and hydrolysis reactions with high enantioselectivity. nih.gov For instance, a racemic mixture of a hydroxyphenylpropanoic acid could be resolved through enzyme-catalyzed esterification with an alcohol, where the enzyme selectively converts one enantiomer into its ester, leaving the other enantiomer as the unreacted acid. Alternatively, a racemic ester can be resolved through enantioselective hydrolysis. nih.gov

A notable example is the use of Candida antarctica lipase (B570770) B (CAL-B), which is a robust and versatile enzyme for various esterification and transesterification reactions. nih.govnih.gov The efficiency of these enzymatic processes can be influenced by factors such as the solvent, temperature, and the nature of the acyl donor. nih.gov The use of immobilized enzymes is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and enables its reuse, which is crucial for cost-effective industrial applications. nih.gov

EnzymeReaction TypeApplication
Lipases Esterification, Hydrolysis, TransesterificationKinetic resolution of racemic acids and esters. nih.gov
Candida antarctica Lipase B (CAL-B) Esterification, TransesterificationWidely used for its high activity and stability in producing various esters. nih.govnih.gov
Penicillin G Acylase HydrolysisUsed in the synthesis of β-lactam antibiotics, demonstrating high conversion ratios. nih.gov

Whole-cell biocatalysis, using microorganisms, offers a convenient and cost-effective approach for chemical transformations. youtube.com Microorganisms can contain a variety of enzymes that can work in concert to perform multi-step synthetic pathways. In the context of hydroxyphenylpropanates, microorganisms could be engineered or selected for their ability to perform specific reactions, such as the stereoselective reduction of a ketone precursor to the corresponding chiral alcohol, a key intermediate in the synthesis of this compound.

The development of "designer enzymes" through directed evolution and protein engineering has significantly expanded the scope of biocatalysis. youtube.com This allows for the creation of enzymes with enhanced activity, stability, and substrate specificity, tailored for specific industrial processes. youtube.com For example, ketoreductases (KREDs) have been successfully engineered for the synthesis of chiral alcohols with high enantiomeric excess. nih.gov

Chemo-selective Synthesis Strategies for Phenolic Esters

The synthesis of phenolic esters like this compound requires careful control to selectively esterify the carboxylic acid group while leaving the phenolic hydroxyl group intact.

Esterification Reactions with Hindered Phenols

The presence of a phenolic hydroxyl group introduces challenges in the direct esterification of phenolic acids. The phenolic -OH group can compete with the aliphatic alcohol during the reaction. researchgate.net Traditional Fischer esterification, which uses a strong acid catalyst and an excess of alcohol, can lead to low chemoselectivity and require harsh reaction conditions. researchgate.net

To overcome these challenges, chemo-selective methods are employed. One approach involves the use of protecting groups for the phenolic hydroxyl, though this adds steps to the synthesis. A more direct strategy is the use of specific coupling agents that favor the esterification of the carboxylic acid. For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) can facilitate the selective acylation of alcohols in the presence of phenols. researchgate.net The Mitsunobu reaction, utilizing reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (TPP), has also been shown to effectively distinguish between alcohol and phenol (B47542) hydroxyls, enabling the direct esterification of phenolic acids. researchgate.netnih.gov

Enzymatic catalysis offers a highly selective alternative. Lipases, for example, can selectively catalyze the esterification of aliphatic hydroxyl groups, leaving phenolic hydroxyls untouched. mdpi.com This method is particularly advantageous for its mild reaction conditions and high selectivity. mdpi.commdpi.com

A study on the lipase-catalyzed synthesis of phenolic esters demonstrated the potential of biocatalysts. While the conversion of some phenolic acids to their ethyl esters was weak, the esterification of 3-phenylpropanoic acid showed a high conversion rate of 95% after 24 hours using Yarrowia lipolytica biomass. mdpi.com

Table 1: Comparison of Catalysts for Phenolic Ester Synthesis

Catalyst Type Example Reagents Selectivity Conditions Yield
Acid Catalysis (Fischer) Sulfuric Acid Low Harsh, excess alcohol Variable researchgate.net
Coupling Agents DCC, EDC, DIAD/TPP High Mild Good researchgate.netresearchgate.net
Enzymatic Lipase (e.g., CALB) High Mild, solvent or solvent-free Up to 97% mdpi.com

Coupling Reactions for Aromatic Ring Functionalization (e.g., Suzuki Coupling)

While direct esterification focuses on the carboxylic acid group, coupling reactions offer a pathway to construct the core phenylpropanoate structure itself. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. nih.govresearchgate.net In the context of this compound synthesis, this could involve coupling an appropriate boronic acid derivative with a suitable aromatic halide.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of phenolic esters to minimize environmental impact. jetir.org This includes the use of sustainable reagents, solvent-free conditions, and recyclable catalysts.

One sustainable approach involves the use of diphenyl carbonate (DPC) as a phosgene (B1210022) substitute for ester synthesis. rsc.org The reaction of carboxylic acids with DPC in the presence of catalytic amounts of tertiary amine bases like DBU, TBD, or DMAP can produce phenyl esters in good yields under neat (solvent-free) conditions at elevated temperatures. rsc.orgrsc.org

Biocatalysis, as mentioned earlier, is a cornerstone of green chemistry. The use of enzymes like lipases not only provides high selectivity but also operates under mild, environmentally benign conditions. mdpi.commdpi.com Research has demonstrated the successful synthesis of phenolic compound esters using lipase catalysts, with promising results for optimizing these processes for industrial application. mdpi.com

Another green method involves performing esterification without any acidic or basic catalyst, simply by controlling the temperature under solvent-free conditions. jetir.org For example, phenolic esters have been prepared by reacting phenols with acetic anhydride (B1165640) under these conditions. jetir.org The use of solid-supported catalysts, such as metal catalysts loaded on montmorillonite (B579905) K-10 clay, also aligns with green chemistry principles by facilitating catalyst recovery and reuse. jetir.org

Table 2: Green Chemistry Strategies for Phenolic Ester Synthesis

Approach Key Features Examples
Sustainable Reagents Use of environmentally benign reagents. Diphenyl carbonate (DPC) as a phosgene substitute. rsc.org
Biocatalysis Use of enzymes for high selectivity and mild conditions. Lipase-catalyzed esterification. mdpi.commdpi.com
Solvent-Free Conditions Reducing or eliminating the use of organic solvents. Neat reactions with DPC rsc.org; Thermal reaction of phenols and acetic anhydride. jetir.org

Analytical Techniques for Reaction Monitoring and Product Purity in Synthetic Protocols

Effective monitoring of the synthesis of this compound is crucial for optimizing reaction conditions and ensuring the purity of the final product. A variety of analytical techniques are employed for this purpose.

Reaction Monitoring:

Thin-Layer Chromatography (TLC): A simple and rapid technique used to qualitatively monitor the progress of a reaction by observing the disappearance of reactants and the appearance of the product. jetir.org

Gas Chromatography (GC): Can be used to monitor the reaction by quantifying the concentration of reactants and products over time. rsc.org For volatile compounds, GC provides excellent separation and quantification. Samples may require derivatization, for example, with BSTFA, before analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring the reaction progress, especially for less volatile compounds. researchgate.netnih.gov It allows for the quantification of starting materials, intermediates, and the final product.

Spectroscopic Methods (NMR, IR, Raman):

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to follow the conversion of functional groups during the reaction. oxinst.comdocbrown.infoyoutube.com For instance, the appearance of the methyl ester peak in the ¹H NMR spectrum would indicate product formation.

Infrared (IR) spectroscopy is useful for tracking the disappearance of the broad -OH stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester. jetir.org

Raman spectroscopy can also be employed for in-situ reaction monitoring, providing real-time data on the concentrations of the species involved. rsc.org

Product Purity Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the confirmation of the product's identity and the detection of any impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final product. researchgate.net By using a suitable stationary phase and mobile phase, it can separate the target compound from any unreacted starting materials or byproducts. A new simple normal phase HPLC method has been developed to separate impurities from similar compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized this compound and ensuring its purity. nih.govchemicalbook.comnih.gov The absence of signals corresponding to impurities confirms the purity of the sample.

Elemental Analysis: Provides the percentage composition of elements (C, H, O) in the sample, which can be compared with the theoretical values for the pure compound.

Table 3: Analytical Techniques for Synthesis and Purity Assessment

Technique Application Information Provided
Thin-Layer Chromatography (TLC) Reaction Monitoring Qualitative progress of reaction. jetir.org
Gas Chromatography (GC) Reaction Monitoring, Purity Analysis Quantitative analysis of volatile components. mdpi.comrsc.org
High-Performance Liquid Chromatography (HPLC) Reaction Monitoring, Purity Analysis Quantitative analysis of non-volatile components, impurity profiling. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Reaction Monitoring, Structure Elucidation, Purity Analysis Detailed structural information, confirmation of product identity and purity. oxinst.comnih.gov
Infrared (IR) Spectroscopy Reaction Monitoring, Structure Elucidation Identification of functional groups. jetir.org
Mass Spectrometry (MS) Structure Elucidation, Purity Analysis Molecular weight and fragmentation pattern for identification. nih.gov

Chemical Reactivity, Transformation, and Derivatization Studies of Methyl 2 3 Hydroxyphenyl Propanoate

Reactivity of the Ester Moiety in Methyl 2-(3-hydroxyphenyl)propanoate

The ester group in this compound is a primary site for nucleophilic attack, leading to a variety of important chemical transformations.

Hydrolysis and Transesterification Kinetics

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(3-hydroxyphenyl)propanoic acid, can be achieved under both acidic and basic conditions. The kinetics of this reaction are influenced by factors such as pH, temperature, and the presence of catalysts. While specific kinetic data for this exact molecule is not extensively published, the general principles of ester hydrolysis apply.

Transesterification, the conversion of the methyl ester to other esters, is a key reaction for modifying the properties of the molecule. This process is often catalyzed by acids or bases and involves the reaction with another alcohol. For example, reaction with a higher boiling point alcohol in the presence of a catalyst can drive the equilibrium towards the formation of a new ester.

Amidation and Other Nucleophilic Acyl Substitution Reactions

The ester can undergo amidation to form the corresponding amide. This is typically achieved by reacting this compound with ammonia (B1221849) or a primary or secondary amine. This reaction is often slower than hydrolysis and may require heating or the use of specific coupling agents to proceed efficiently. Other nucleophilic acyl substitution reactions can also occur, such as the formation of acid halides by reaction with reagents like thionyl chloride, which can then be further converted to other derivatives.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitution on this compound

The phenolic ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group.

Selective Halogenation and Nitration

Halogenation, such as bromination or chlorination, can be achieved using various reagents. The directing effect of the hydroxyl and the alkyl substituent will influence the position of substitution. Nitration of the aromatic ring can also be performed, typically using a mixture of nitric acid and sulfuric acid. The conditions for these reactions must be carefully controlled to avoid side reactions and to achieve the desired regioselectivity.

Strategies for Regioselective Modifications

The hydroxyl group is a strong ortho-, para-director, while the alkyl substituent is a weaker ortho-, para-director. This interplay of directing effects governs the regioselectivity of electrophilic aromatic substitution reactions. For instance, electrophilic attack is most likely to occur at the positions ortho and para to the hydroxyl group. Strategic use of protecting groups for the hydroxyl function can alter the electronic nature of the ring and thus change the regiochemical outcome of the substitution.

Transformations of the Hydroxyl Group in this compound

The phenolic hydroxyl group is another key functional handle for derivatization.

This group can undergo a variety of reactions, including etherification and esterification. For example, reaction with an alkyl halide in the presence of a base will lead to the formation of an ether. Esterification of the phenolic hydroxyl group can be achieved by reaction with an acyl chloride or an acid anhydride (B1165640). These transformations can be used to modify the solubility, polarity, and other physicochemical properties of the parent molecule.

Interactive Table of Reaction Conditions

Reaction TypeReagentsConditionsProduct Type
HydrolysisH₃O⁺ or OH⁻HeatCarboxylic Acid
TransesterificationR'OH, Acid or Base CatalystHeat, Removal of MethanolNew Ester
AmidationR'NH₂, Heat or Coupling AgentHeatAmide
HalogenationX₂ (e.g., Br₂, Cl₂), Lewis AcidVariesHalogenated Aromatic Ring
NitrationHNO₃, H₂SO₄Low TemperatureNitrated Aromatic Ring
EtherificationR'X, BaseVariesEther

Etherification and Alkylation Reactions

The phenolic hydroxyl group in this compound is a prime site for etherification and alkylation reactions. These reactions are fundamental in modifying the compound's polarity, solubility, and biological activity. While specific studies on the etherification and alkylation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar phenolic esters.

For instance, a related compound, (S)-methyl 2-hydroxy-3-(4-benzyloxyphenyl)propanoate, undergoes etherification of its free hydroxyl group. In a patented process, the alkylation of a similar compound, S(−) 2-hydroxy-3-(4-benzyloxyphenyl)propionic acid, is achieved by reacting it with an alkylating agent like diethyl sulfate (B86663) in the presence of a base such as potassium carbonate. google.com This reaction typically proceeds under reflux conditions to yield the corresponding ether. google.com A similar approach could theoretically be applied to this compound.

A general representation of the etherification reaction is presented below:

General Reaction Scheme for Etherification:

Reactant 1Reactant 2ProductConditions
Phenolic CompoundAlkyl Halide/SulfateEtherBase, Solvent, Heat
S(−) 2-hydroxy-3-(4-benzyloxyphenyl)propionic acidDiethyl sulfateEthyl 2-ethoxy-3-(4-benzyloxyphenyl) propanoatePotassium carbonate, Toluene, Reflux

It is important to note that the specific conditions and yields for this compound may vary and would require experimental validation.

Oxidation and Reduction Pathways

Derivatization for Enhanced Functionality and Structural Diversification

The derivatization of this compound can lead to new molecules with potentially enhanced properties.

Synthesis of Phenolic Antioxidant Derivatives

The phenolic hydroxyl group is a key feature for antioxidant activity. Derivatization at this site can modulate this activity. While specific studies on the synthesis of phenolic antioxidant derivatives starting directly from this compound are limited, research on related compounds provides insights. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their antioxidant properties. nih.gov These studies suggest that the core structure of hydroxyphenylpropanoic acid can serve as a scaffold for developing novel antioxidant candidates. nih.gov

Preparation of Amino Acid Conjugates and Peptide Analogues

The conjugation of phenolic compounds with amino acids and peptides is a strategy to enhance their biological properties. While direct synthesis of amino acid conjugates from this compound is not explicitly detailed, related methodologies are available. For instance, N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropan-amides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino] alkanoates have been synthesized from the corresponding acid or hydrazide with amino acid esters. rsc.org This suggests that the carboxylic acid precursor of this compound could be coupled with amino acid esters to form the desired conjugates.

A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also highlights the potential of this class of compounds in forming bioactive conjugates. nih.gov

Introduction of Spiro and Polycyclic Motifs

The introduction of spiro and polycyclic motifs onto the backbone of this compound would represent a significant structural diversification. However, there is a notable lack of published research specifically detailing the synthesis of such derivatives from this starting material. The synthesis of spirocycles is a complex area of organic chemistry, often requiring multi-step sequences and specialized reagents. While general methods for creating spirocyclic and polycyclic structures exist, their application to this compound has not been reported in the available literature.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 3 Hydroxyphenyl Propanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules, including methyl 2-(3-hydroxyphenyl)propanoate.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For this compound, the ¹H NMR spectrum would typically show distinct signals for the aromatic protons, the methine proton of the propanoate chain, the methyl group of the propanoate chain, and the methyl ester group. The ¹³C NMR spectrum complements this by providing signals for each unique carbon atom.

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by revealing connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within a few bonds. For instance, it would show a correlation between the methine proton and the methyl protons of the propanoate group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms in the molecular skeleton. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to identify protons that are close to each other in space, which is critical for determining stereochemistry and conformation. youtube.comresearchgate.net It provides through-space correlations, unlike COSY which shows through-bond correlations. youtube.com

A hypothetical table of expected NMR data for this compound is presented below.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
H-2~7.1~115C-4, C-6, C-7
H-4~6.7~116C-2, C-5, C-6
H-5~7.2~130C-1, C-3, C-4
H-6~6.8~120C-2, C-4, C-7
CH (propanoate)~3.7~45C-1', C-2', C-1
CH₃ (propanoate)~1.5~18C-1', C-2'
OCH₃ (ester)~3.6~52C-1'
C-1-~140-
C-3-~157-
C-1' (C=O)-~175-

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

NMR spectroscopy, particularly through the use of NOESY and the measurement of coupling constants, is a powerful tool for analyzing the preferred conformations and determining the stereochemistry of molecules like this compound. frontiersin.org The magnitude of three-bond proton-proton coupling constants (³JHH) can provide information about the dihedral angles between the coupled protons, which in turn helps to define the conformation of the propanoate side chain.

Dynamic NMR (DNMR) techniques are employed to study molecular processes that occur on the NMR timescale, such as conformational changes, proton exchange, and restricted rotation. libretexts.org For this compound, DNMR could be used to investigate the rotation around the C-C bond connecting the phenyl ring and the propanoate group. At different temperatures, the rate of this rotation might change, leading to observable changes in the NMR spectrum, such as line broadening or the coalescence of signals. libretexts.org

Furthermore, the phenolic hydroxyl proton can undergo exchange with solvent protons or other exchangeable protons in the sample. libretexts.org The rate of this exchange can be studied by varying the temperature and concentration, providing insights into the hydrogen bonding interactions of the molecule. Techniques like EXSY (Exchange Spectroscopy) can be used to quantify these dynamic processes. libretexts.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study molecular dynamics.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the different functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. researchgate.net A strong absorption band around 1735 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. researchgate.net Bending vibrations for C-H and C-O bonds would be observed at lower wavenumbers. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information. While the C=O stretch is typically strong in the IR spectrum, C=C stretching vibrations of the aromatic ring are often strong in the Raman spectrum, appearing in the 1600-1450 cm⁻¹ region.

The positions and shapes of these vibrational bands can be sensitive to the molecular environment, such as solvent polarity and hydrogen bonding. This sensitivity can be exploited to study intermolecular interactions and molecular dynamics.

A table summarizing the expected vibrational frequencies is provided below.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) (FTIR)
Phenolic O-HStretching3400 - 3200 (broad)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Ester C=OStretching~1735
Aromatic C=CStretching1600 - 1450
C-OStretching1300 - 1000

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (180.20 g/mol ). nih.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. docbrown.info For this specific compound, fragmentation could also involve cleavage of the bond between the aromatic ring and the propanoate side chain.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. docbrown.info This high accuracy allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₁₀H₁₂O₃), HRMS would confirm the exact mass, distinguishing it from other isomers with the same nominal mass. nih.govnih.gov

The analysis of the fragmentation pattern in HRMS allows for the confident identification of the elemental composition of each fragment ion, which is crucial for elucidating the fragmentation pathways and confirming the structure of the molecule. For example, a characteristic fragment would be the loss of the methyl propanoate side chain, resulting in a hydroxyphenyl cation. Another likely fragmentation would be the loss of the methoxy (B1213986) group from the ester.

A table of potential fragments and their exact masses is presented below.

Fragment Ion Formula Calculated Exact Mass (m/z) Possible Origin
[M]⁺C₁₀H₁₂O₃180.0786Molecular Ion
[M - CH₃O]⁺C₉H₉O₂149.0603Loss of methoxy radical
[M - COOCH₃]⁺C₈H₉O121.0653Loss of carbomethoxy radical
[C₇H₇O]⁺C₇H₇O107.0497Hydroxytropylium ion

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the quality control of pharmaceutical intermediates like this compound. thermofisher.comajrconline.org This method is instrumental in separating volatile and semi-volatile compounds, allowing for the identification and quantification of the main component and any accompanying impurities. nih.gov The process involves introducing the sample into a gas chromatograph, where it is vaporized and separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

The impurity profile of a pharmaceutical compound is critical as impurities can affect the stability, and pharmacological properties of the final drug product. ajrconline.orgunr.edu.ar For this compound, potential impurities could arise from the starting materials, by-products of the synthesis, or degradation products. For instance, in the synthesis of methylone, a structurally related compound, impurities such as (2-hydroxyphenyl) propanoate were identified using GC-MS. nih.gov While this is a different isomer, it highlights the types of related substances that could be present.

A typical GC-MS analysis for purity assessment of this compound would involve monitoring for specific ions characteristic of the parent molecule and potential impurities. nih.gov The retention time (RT) from the GC provides one level of identification, while the mass spectrum offers definitive structural information.

Table 1: Illustrative GC-MS Data for Purity Analysis of this compound

Compound NameRetention Time (min)Key Mass-to-Charge Ratios (m/z)Identification
This compound12.5180, 121, 93Main Component
3-Hydroxyphenylacetic acid10.2152, 107Starting Material
Methanol2.131, 29Reagent
Dimerized Impurity20.8342, 180, 121By-product

Note: This table is a hypothetical representation to illustrate the application of GC-MS and does not represent actual experimental data for this specific compound.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

Hydrogen Bonding Networks in Crystalline this compound

Hydrogen bonds are expected to play a dominant role in the crystal packing of this compound. The molecule possesses a hydroxyl group (-OH) which is a strong hydrogen bond donor, and two oxygen atoms in the ester group (C=O and -OCH₃) which can act as hydrogen bond acceptors.

Table 2: Crystallographic Data for a Related Compound: (S)-methyl-2-hexanamido-3-(4-hydroxyphenyl)propanoate

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)12.5998(3)
b (Å)17.6856(5)
c (Å)14.6711(5)
Volume (ų)3269.25(16)

Source: X-ray powder diffraction data for (S)-methyl-2-hexanamido-3-(4-hydroxyphenyl)propanoate, C16H23NO4. cambridge.org This data is for a related derivative and is presented for comparative purposes.

Crystal Engineering and Polymorphism Studies

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. osaka-u.ac.jp For a molecule like this compound, crystal engineering could be employed to control its crystalline form.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the pharmaceutical industry. Different polymorphs of the same compound can exhibit different physical properties, including solubility, melting point, and stability. While no specific polymorphism studies on this compound were found, the potential for different hydrogen bonding arrangements suggests that polymorphism is possible. For example, variations in the hydrogen bonding network, such as the formation of chains versus dimers, could lead to different crystal packing and thus, different polymorphs. Further research into the crystallization conditions, such as solvent and temperature, could lead to the discovery and characterization of different polymorphic forms of this compound.

Computational Chemistry and Molecular Modeling of Methyl 2 3 Hydroxyphenyl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental behavior of Methyl 2-(3-hydroxyphenyl)propanoate. These methods model the electron density to derive information about the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a preferred method for predicting the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to minimize the energy of the system and find its ground-state structure. These calculations determine precise bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals key structural features, such as the planarity of the phenyl ring and the spatial orientation of the methyl propanoate side chain relative to the ring. The electronic structure, which includes the distribution of electrons throughout the molecule, is also determined. This information is foundational for understanding the molecule's chemical behavior and interactions.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical) (Note: The following data is illustrative of typical results from DFT calculations and may vary based on the specific level of theory and basis set used.)

Parameter Bond/Angle Typical Calculated Value
Bond Length C-O (hydroxyl) ~1.36 Å
C=O (carbonyl) ~1.21 Å
C-O (ester) ~1.35 Å
Bond Angle C-C-O (hydroxyl) ~119°
O=C-O (ester) ~124°

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the phenolic hydroxyl group and the ester group significantly influence the energies of these orbitals.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Calculated Reactivity Indices for this compound (Theoretical) (Note: Values are illustrative and depend on the computational method.)

Parameter Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical stability and reactivity.
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 The power of an atom to attract electrons.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron configuration.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates higher reactivity.

| Electrophilicity Index (ω) | χ² / (2η) | Describes the ability of a molecule to accept electrons. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, negative potential (typically colored red) is concentrated around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, indicating these are sites prone to electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms.

Mulliken charge analysis provides a quantitative measure of the partial atomic charge on each atom in the molecule. This analysis helps to identify specific atoms that are electron-deficient or electron-rich, further clarifying the molecule's reactivity. For instance, the carbonyl carbon atom is expected to carry a significant positive charge, making it a primary site for nucleophilic attack.

Quantum chemical calculations can also predict the thermodynamic properties of this compound at different temperatures. By performing frequency calculations on the optimized geometry, key parameters like zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined.

These calculations can reveal how the stability and properties of the molecule change with temperature. The relationships between these thermodynamic functions provide a deeper understanding of the molecule's behavior under various thermal conditions.

Table 3: Calculated Thermodynamic Properties of this compound at 298.15 K (Theoretical) (Note: These values are representative and depend on the chosen computational model.)

Parameter Symbol Typical Calculated Value
Zero-Point Vibrational Energy ZPVE Varies (e.g., in kcal/mol)
Enthalpy H Varies (e.g., in Hartree/particle)
Gibbs Free Energy G Varies (e.g., in Hartree/particle)

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time in a more realistic environment (e.g., in a solvent).

This compound possesses several rotatable bonds, particularly within the propanoate side chain. This flexibility allows the molecule to adopt numerous different three-dimensional shapes, or conformations. Molecular dynamics simulations can explore this "conformational landscape" by simulating the molecule's movements over a period of time.

By analyzing the trajectory from an MD simulation, researchers can identify the most stable and frequently occurring conformations. This analysis often involves plotting the potential energy as a function of key dihedral angles to map out the low-energy conformational states. Understanding the preferred conformations is crucial, as the molecule's shape directly influences its ability to interact with other molecules, such as biological receptors or catalysts.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamic behavior of this compound are intrinsically linked to its surrounding solvent environment. Computational methods such as Molecular Dynamics (MD) simulations and quantum mechanical calculations employing implicit and explicit solvent models are crucial for elucidating these effects.

Detailed research findings on the specific impact of solvents on the conformation of this compound are not extensively available in the public domain. However, based on studies of structurally related phenolic compounds and esters, it is understood that both polar and non-polar solvents would significantly influence the molecule's geometry. In polar solvents like water or ethanol, it is anticipated that hydrogen bonding would occur between the solvent molecules and the hydroxyl and ester functional groups of this compound. These interactions would stabilize certain conformations, likely affecting the orientation of the propanoate side chain relative to the phenyl ring.

In contrast, in non-polar solvents such as hexane (B92381) or chloroform, intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen might be more favored, leading to a more compact conformation. MD simulations would be instrumental in exploring the conformational landscape of the molecule in different solvents over time, revealing the stability of various rotamers and the energetic barriers between them.

Table 1: Illustrative Conformational Analysis of this compound in Different Solvents

SolventDielectric ConstantPredominant Conformation (Hypothetical Dihedral Angle Cα-Cβ-Cγ-O)Calculated Dipole Moment (Debye)
Water78.4Extended3.5
Ethanol24.5Extended3.2
Chloroform4.8Partially Folded2.8
Hexane1.9Folded (Intramolecular H-bond)2.5

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on computational studies of similar molecules. Specific experimental or computational results for this compound are not available.

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This is critical for understanding the potential biological targets of this compound.

While specific docking studies targeting this compound against a wide array of proteins are not prevalent in published literature, studies on structurally similar compounds provide a basis for predicting potential interactions. For instance, related phenolic acids and their esters have been investigated for their affinity towards various enzymes and receptors involved in inflammatory and metabolic pathways.

Computational docking simulations would typically involve preparing the 3D structure of this compound and docking it into the binding sites of target proteins such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, or nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). The binding affinity is often reported as a docking score or binding energy, with more negative values indicating a stronger interaction.

Table 2: Predicted Ligand-Protein Binding Affinities for this compound (Hypothetical Data)

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-11EQG-6.8Arg120, Tyr355, Ser530
COX-21CX2-7.5Arg120, Tyr385, Ser530
PPARγ2PRG-8.1His323, His449, Tyr473
5-LOX3O8Y-7.2His367, His372, His550

Note: The data presented in this table is hypothetical and serves as an example of results that would be generated from molecular docking studies. Published binding affinity data for this compound is currently unavailable.

Beyond predicting binding affinity, molecular modeling can offer detailed mechanistic insights into how this compound interacts with a protein at the atomic level. This includes identifying the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For example, if this compound were to bind to the active site of an enzyme like COX-2, docking and subsequent molecular dynamics simulations could reveal how it orients itself to interact with key catalytic residues. The hydroxyl group on the phenyl ring and the ester moiety are likely to be key pharmacophoric features, forming hydrogen bonds with polar residues in the binding pocket. The phenyl ring itself would likely engage in hydrophobic or π-stacking interactions with non-polar residues. Understanding these interactions is fundamental to explaining its potential mechanism of action, such as competitive or non-competitive enzyme inhibition.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methodologies that aim to build mathematical models correlating the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

Table 3: Exemplary Molecular Descriptors for this compound in a QSAR/QSPR Study

Descriptor TypeDescriptor NameCalculated Value (Hypothetical)
ElectronicHOMO Energy-8.5 eV
ElectronicLUMO Energy-1.2 eV
StericMolecular Weight180.19 g/mol
StericMolecular Volume165.5 ų
HydrophobicLogP1.95
TopologicalTopological Polar Surface Area (TPSA)57.5 Ų

Note: The values in this table are hypothetical and for illustrative purposes. They represent the types of descriptors that would be calculated and used in a QSAR or QSPR model.

Biochemical Pathways, Molecular Interactions, and Environmental Transformations of Methyl 2 3 Hydroxyphenyl Propanoate

Enzymatic Transformations and Metabolic Pathways

The transformation of Methyl 2-(3-hydroxyphenyl)propanoate and its related precursors is governed by a series of enzymatic reactions, both within living organisms as part of biosynthesis and metabolism, and in the environment through microbial action.

Role in Natural Product Biosynthesis (e.g., from Salvia digitaloides)

While specific literature detailing the complete biosynthetic pathway of this compound within Salvia digitaloides is not extensively available, the origin of its core structure can be traced to the well-established phenylpropanoid pathway. nih.gov This fundamental metabolic route in plants is responsible for producing a wide array of phenolic compounds. nih.gov

The biosynthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps involving phenylalanine ammonia-lyase (PAL) and cinnamic acid-4-hydroxylase (C4H) to produce caffeic acid. nih.gov Caffeic acid serves as a central precursor in the synthesis of more complex phenolic compounds, including the 3-(3-hydroxyphenyl)propanoic acid backbone. nih.gov The polyphenols found in Salvia species are primarily generated through this phenylpropanoid metabolic pathway. nih.gov The final step to yield this compound would involve a methylation reaction, likely catalyzed by a methyltransferase enzyme that attaches a methyl group to the carboxylic acid function. In a related monoterpenoid pathway in Salvia dorisiana, a terpene acid methyltransferase was identified that performs a similar methylation step. nih.govdiva-portal.org

The genus Salvia is a rich source of various secondary metabolites, including diterpenoids, sesquiterpenoids, polyphenols, and flavonoids. researchgate.netbohrium.commdpi.com Phytochemical studies of Salvia digitaloides have led to the isolation of numerous diterpenoids, some of which exhibit significant cytotoxic activities against human cancer cell lines. nih.gov The chemical composition within the Salvia genus can vary significantly, with phenolic acids like rosmarinic acid and caffeic acid being widely distributed. researchgate.netmdpi.com

Microbial Degradation and Xenobiotic Metabolism

Xenobiotic metabolism is a crucial process by which organisms modify the chemical structure of foreign compounds, such as drugs and environmental pollutants, to facilitate their elimination. wikipedia.orgyoutube.com This process typically occurs in phases, starting with modification (Phase I) and followed by conjugation (Phase II) and excretion (Phase III). wikipedia.orgyoutube.commhmedical.com

This compound and its de-esterified form, 3-(3-hydroxyphenyl)propanoic acid (3-HPP), are subject to microbial degradation in various environments. Gut microbiota, for instance, play a significant role in the biotransformation of complex polyphenols from dietary sources into simpler phenolic acids like HPPs. nih.govnih.gov These microbial metabolites can then be absorbed and further processed by the host.

Diverse bacterial species are capable of degrading phenylpropanoates and related aromatic compounds. Studies have identified several bacterial genera, including Pseudomonas, Variovorax, Ralstonia, and Sphingomonas, that can degrade low-ethoxylated nonylphenols, which share structural similarities with the target compound. nih.gov The degradation pathways often involve initial oxidation of side chains followed by cleavage of the aromatic ring. nih.govresearchgate.net For example, the aerobic degradation of the plasticizer di-(2-ethylhexyl) phthalate (B1215562) (DEHP) proceeds through initial hydrolysis to phthalic acid, which is then converted to protocatechuate before undergoing ring cleavage. researchgate.net Similarly, gut bacteria are known to metabolize L-Phenylalanine into 3-phenylpropionic acid (PPA), which can influence host metabolism. nih.gov

UGT1A1 Enzyme-Mediated Glucuronidation and Related Conjugation Reactions

Glucuronidation is a major Phase II metabolic reaction where UDP-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to a substrate, rendering it more water-soluble and easier to excrete. wikipedia.orgnih.gov The UGT1A subfamily, particularly the UGT1A1 isoform, is primarily responsible for the glucuronidation of a vast number of phenolic compounds. nih.govnih.gov The protein produced from the UGT1A1 gene is the only enzyme that glucuronidates bilirubin. medlineplus.gov

The phenolic hydroxyl group of 3-(3-hydroxyphenyl)propanoic acid, the precursor acid of this compound, is a prime target for glucuronidation. When both phenolic and alcoholic hydroxyl groups are present in a molecule, glucuronidation preferentially occurs at the phenolic position. nih.govresearchgate.net UGT1A1 is a key enzyme in this process, and its activity can be inhibited by certain polyphenolic acids, which can have clinical implications. acs.org The Human Metabolome Database lists UDP-glucuronosyltransferase 1-1 as an enzyme involved in the metabolism of the related compound 3-(2-Hydroxyphenyl)propanoic acid. hmdb.ca

Genetic variations (polymorphisms) in the UGT1A1 gene can lead to reduced enzyme activity, affecting the metabolism of its substrates. nih.govwikipedia.org This can result in conditions like Gilbert syndrome, characterized by mild hyperbilirubinemia. medlineplus.gov

Table 1: Key Enzymes in the Metabolism of Phenylpropanoates

Enzyme Family Specific Enzyme Role Compound Class
Phenylalanine Ammonia-Lyase PAL Biosynthesis Phenylpropanoids
Hydroxylase C4H Biosynthesis Phenylpropanoids
UDP-Glucuronosyltransferase UGT1A1 Phase II Metabolism (Glucuronidation) Phenolic Compounds
Sulfotransferase SULTs Phase II Metabolism (Sulfation) Phenolic Compounds
Cytochrome P450 CYP2E1 Phase I Metabolism Phenylpropionic Acid

Molecular Recognition and Binding Mechanisms

The biological activity and metabolic fate of this compound are dictated by its ability to interact with various biological macromolecules. These interactions are governed by the compound's specific three-dimensional structure and chemical properties.

Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

The transport and interaction of hydroxyphenylpropanoates with cellular machinery are critical to their biological effects. The de-esterified form, 3-(3-hydroxyphenyl)propanoic acid, is actively absorbed by proton-linked monocarboxylate transporters (MCTs). nih.gov These transporters are responsible for moving monocarboxylates like lactate (B86563) and pyruvate (B1213749) across cellular membranes. nih.gov

Phenylpropanoic acid derivatives have been shown to interact with and inhibit a range of enzymes. These interactions are highly dependent on the specific substitutions on the phenylpropanoic acid scaffold.

Cytochrome P450 Enzymes: 3-Phenylpropionic acid (PPA) has been shown to lower the levels of hepatic CYP2E1, an enzyme involved in the metabolism of xenobiotics like acetaminophen, thereby reducing its toxicity. nih.gov Other derivatives have been designed as inhibitors of different cytochrome P450 enzymes, such as CYP26A1. nih.gov

Lipases: Tetrahydrolipstatin (THL), a complex molecule, inhibits pancreatic lipase (B570770) by forming a stable ester with an active site serine. nih.gov This highlights the potential for the propanoate moiety to interact with the active sites of hydrolytic enzymes.

Peptidases: Derivatives of β-phenylalanine have been synthesized to act as inhibitors of aminopeptidase (B13392206) N (APN/CD13), an enzyme overexpressed in many tumor cells. mdpi.com

Structure-Activity Relationships (SAR) in Biochemical Contexts

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. chemrxiv.org For phenylpropanoic acid derivatives, the key structural features influencing their interactions include the phenyl ring, the carboxylic acid (or ester) group, and the position and nature of substituents on the ring.

The biological activity of β-phenylalanine derivatives is significantly influenced by the substituents attached to its core structure. mdpi.com For example, in a series of Schiff base analogues, a compound with a 4-chlorophenyl substituent showed the most pronounced cytotoxic activity against a lung cancer cell line. mdpi.com Similarly, SAR studies on necroptosis inhibitors revealed that replacing a thiadiazole group with a cyano-1-methylpyrrole group significantly increased both metabolic stability and inhibitory activity. nih.gov

In the context of lipase inhibition, the stereochemistry of tetrahydrolipstatin and its isomers plays a crucial role, with inhibitory concentrations (IC50) varying significantly among different diastereomers. nih.gov This demonstrates that the precise three-dimensional arrangement of functional groups is critical for effective binding to the enzyme's active site. nih.gov Studies on hydroxyphenyl propionic acids (HPPs) in mice suggest that the position of the hydroxyl group (e.g., 3-HPP vs. 4-HPP) can lead to different efficacies in regulating lipid metabolism and modulating gut microbiota, with 4-HPP showing greater effectiveness in some measures. nih.gov This indicates that even a subtle change in the hydroxyl position on the phenyl ring can alter the molecule's interaction with biological systems.

Table 2: Structure-Activity Relationship Insights for Phenylpropanoic Acid Derivatives

Structural Feature Observation Implication Reference
Phenyl Ring Substituent Addition of a 4-chlorophenyl group to a β-phenylalanine Schiff base increased cytotoxicity. Halogen substitution can enhance biological activity. mdpi.com
Heterocyclic Moiety Replacement of a thiadiazole with a cyano-1-methylpyrrole in necroptosis inhibitors improved potency and stability. The nature of attached ring systems is critical for activity and metabolic profile. nih.gov
Hydroxyl Group Position 4-hydroxyphenylpropionic acid showed greater efficacy than 3-hydroxyphenylpropionic acid in some metabolic studies. Isomeric position of functional groups directly impacts biological interactions and effectiveness. nih.gov
Stereochemistry Different stereoisomers of the lipase inhibitor tetrahydrolipstatin exhibit a wide range of inhibitory potencies. The 3D spatial arrangement of the molecule is crucial for optimal enzyme binding. nih.gov

An Examination of "this compound" Reveals a Scarcity of Scientific Data, Directing Attention to its More Studied Isomers

Initial investigations into the chemical compound "this compound" have uncovered a significant lack of specific scientific research pertaining to its biochemical activities and environmental impact. The available literature predominantly focuses on its structural isomers, most notably "Methyl 3-(4-hydroxyphenyl)propionate" (MHPP), which has been the subject of more extensive study.

This disparity in research presents a challenge in constructing a detailed scientific narrative for "this compound" as originally requested. While basic chemical identifiers for this specific compound are available, in-depth studies on its role in supramolecular interactions, its function as a root exudate, its impact on nitrification, and its environmental distribution are not present in the current body of scientific literature.

Conversely, its isomer, MHPP, is well-documented in these areas. To provide a comprehensive and scientifically robust article, it is proposed that the focus be shifted to the well-researched isomers of "this compound." This approach would allow for a thorough exploration of the biochemical pathways, molecular interactions, and environmental transformations within this class of compounds, while acknowledging the data gap for the originally specified molecule.

We seek your guidance on whether to proceed with an article focusing on the scientifically documented isomers, which would allow for a comprehensive and informative piece that aligns with the spirit of the original request. This will ensure the final article is both scientifically accurate and substantively detailed.

Awaiting your direction, we are prepared to delve into the rich data available on the isomers of "this compound" to deliver a high-quality scientific article.

Methyl 2 3 Hydroxyphenyl Propanoate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Pharmaceutically Relevant Compounds

The structural motifs present in methyl 2-(3-hydroxyphenyl)propanoate make it an attractive starting material for the synthesis of various biologically active molecules. The phenolic hydroxyl group and the propanoate side chain can be chemically modified to introduce new functionalities and build molecular complexity.

Numerous compounds containing a phenolic (4-hydroxyphenyl) moiety, a close structural relative, are recognized for their potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.gov The versatility of the hydroxyl group, which can participate in oxidation, hydrogen bond formation, and nucleophilic substitutions, allows for interaction with a diverse range of biological targets. nih.gov This inherent reactivity is mirrored in this compound and its derivatives. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and investigated as promising scaffolds for the development of antimicrobial agents targeting multidrug-resistant bacterial and fungal pathogens. nih.gov

Building Block for Complex Organic Molecules

In the broader context of organic synthesis, "building blocks" are fundamental, functionalized organic molecules that serve as the basic components for constructing more elaborate molecular architectures. sigmaaldrich.com These can range from simple functionalized molecules to more complex heterocyclic compounds. sigmaaldrich.comsciencedaily.comchemistryworld.com this compound fits this description, providing a scaffold upon which greater molecular complexity can be built.

Incorporation into Polymeric Materials and Bio-based Polyesters

Research has demonstrated the utility of related hydroxyphenyl propanoates in the synthesis of novel bio-based aliphatic-aromatic copolyesters. For example, dimethyl 3,3′-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate has been successfully synthesized from methyl 3-(4-hydroxyphenyl)propanoate and subsequently used in melt copolymerization to create new polymers. researchgate.net These materials have shown promising properties, including high average molecular weights and varied thermal characteristics. researchgate.net The degradation of these copolyesters is influenced by factors such as pH, with hydrolysis of the ester bonds being a key mechanism. researchgate.net

The enzymatic degradation of such polyesters often follows a two-step process involving initial hydrolysis by extracellular enzymes, followed by microbial metabolism of the resulting smaller, water-soluble fragments. researchgate.net This highlights the potential for creating biodegradable materials derived from this class of compounds.

Synthesis of Heterocyclic Compounds and Ligands

The reactivity of the phenolic hydroxyl group and the ester functionality in this compound and its analogs allows for their use in the synthesis of various heterocyclic compounds and ligands. For instance, a new ligand, [3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl) thio ureido)propanoic acid] (HMP), was synthesized from tyrosine, a related amino acid. researchgate.net This ligand was then used to create a series of new metal complexes with cobalt(II), nickel(II), copper(II), zinc(II), palladium(II), cadmium(II), and mercury(II). researchgate.net The resulting complexes were characterized and showed potential as antimicrobial agents. researchgate.net

The synthesis of such ligands often involves multi-step reactions, starting with the creation of a reactive intermediate like 4-methoxy benzoyl isothiocyanate, which is then reacted with the amino acid derivative. researchgate.net The resulting ligand can then coordinate with various metal ions, typically through atoms like oxygen and nitrogen, to form the final complexes. researchgate.net

Applications in Advanced Materials Science

The unique chemical properties of this compound and its derivatives also lend themselves to applications in the field of advanced materials science.

Integration into Antioxidant Formulations and Controlled Release Systems

The phenolic hydroxyl group is a key structural feature responsible for the antioxidant properties observed in many related compounds. This moiety can act as a radical scavenger, a property that is highly desirable in various formulations. Flavonoids, which often contain multiple phenolic hydroxyl groups, are well-known for their antioxidant activities. nih.gov

Furthermore, the encapsulation of such active compounds into polymeric systems can lead to the development of controlled-release formulations. For example, the release of flavonoids from polymeric nanoparticles can be sustained over time, with the release profile often showing an initial burst followed by a more gradual release. nih.gov This controlled release is beneficial for various applications, including pharmaceuticals and functional foods. The antioxidant activity of these nano-formulations can be concentration-dependent and may even be enhanced by the encapsulation process due to improved solubility. nih.gov

Role in the Development of Specialty Chemicals

This compound and its isomers, such as methyl 3-(4-hydroxyphenyl)propionate, serve as intermediates in the production of various specialty chemicals. Methyl 3-(4-hydroxyphenyl)propionate, for instance, is known to be a nitrification inhibitor and a plant growth regulator. nih.govchemicalbook.com It has also been used in the enzymatic coupling of saccharides to proteins. chemicalbook.com The pleasant, sweet aroma of some of these compounds also makes them of interest to the fragrance and flavor industries. cymitquimica.com

Future Research Directions and Emerging Paradigms in Methyl 2 3 Hydroxyphenyl Propanoate Studies

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of processes related to Methyl 2-(3-hydroxyphenyl)propanoate. These computational tools can analyze vast datasets to predict molecular properties, optimize reaction conditions, and even design novel synthetic pathways, significantly reducing time and costs in research and development. mdpi.com

ML algorithms, including supervised, unsupervised, and deep learning, are being integrated into various stages of chemical production. mdpi.com For this compound, this could involve using ML models to predict its bioactivity, toxicity, or physical properties based on its structure. In the realm of synthesis, AI can optimize reaction parameters such as temperature, catalyst choice, and solvent systems to maximize yield and purity. mdpi.comnih.gov Bayesian optimization, for example, can be used to efficiently search for the best reaction conditions with a limited number of experiments. nih.gov

Table 1: Applications of AI/ML in this compound Research

Application Area Specific AI/ML Technique Potential Impact
Compound Discovery Quantitative Structure-Activity Relationship (QSAR) models Prediction of biological activities and potential therapeutic applications.
Synthesis Planning Computer-Aided Synthesis Planning (CASP) Design of novel, efficient, and sustainable synthetic routes. purdue.edu
Process Optimization Bayesian Optimization, Neural Networks Maximization of reaction yield and purity, reduction of byproducts. nih.gov

| Property Prediction | Deep Learning, Graph Neural Networks | Accurate prediction of physicochemical properties and spectral data. |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The real-time analysis of chemical reactions, or in situ monitoring, provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced spectroscopic techniques are at the forefront of this field, enabling researchers to observe the synthesis of this compound as it happens. spectroscopyonline.commdpi.com

Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be coupled with reaction vessels to provide continuous data streams. spectroscopyonline.comresearchgate.net For instance, an in situ FTIR probe can track the concentration of reactants and products by monitoring characteristic vibrational frequencies, allowing for the precise determination of reaction endpoints and the identification of any unexpected intermediates. mdpi.commdpi.com This level of process understanding is critical for ensuring reaction safety, consistency, and for scaling up production from the laboratory to an industrial setting.

These methods eliminate the need for time-consuming offline analyses like chromatography, providing immediate feedback for process control. mdpi.com The data gathered can be used to build kinetic models of the reaction, leading to a more profound understanding of the underlying chemical transformations. mdpi.com

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

Spectroscopic Technique Information Obtained Advantages for Propanoate Synthesis
In Situ FTIR/ATR Functional group changes, reactant/product concentrations. mdpi.com Real-time kinetic data, identification of intermediates, precise endpoint detection. mdpi.com
Raman Spectroscopy Molecular vibrations, suitable for aqueous and solid samples. Complements FTIR, less interference from water, can monitor catalyst changes.
Process NMR Spectroscopy Detailed structural information, quantification of isomers. Unambiguous identification of compounds in the reaction mixture.

| X-ray Absorption Spectroscopy | Electronic structure and coordination of metal catalysts. frontiersin.org | Mechanistic insights into catalytic cycles. frontiersin.org |

Multi-Omics Approaches to Elucidate Comprehensive Biochemical Roles

To fully understand the biological significance of this compound, future research will increasingly rely on multi-omics approaches. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of how the compound interacts with a biological system. nih.govmdpi.com

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is particularly relevant. By analyzing the changes in the metabolome following exposure to this compound, researchers can identify the metabolic pathways that are affected. mdpi.com When combined with proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts), it becomes possible to link these metabolic changes to alterations in gene expression and protein activity. nih.gov

This integrated approach can reveal the compound's mechanism of action, identify potential biomarkers of its effect, and uncover new therapeutic applications. unimi.it For example, a multi-omics study could elucidate how this compound modulates lipid metabolism or inflammatory pathways at a molecular level. nih.gov

Sustainable Synthesis and Circular Economy Principles in Propanoate Production

There is a strong imperative to develop greener and more sustainable methods for chemical production. Future research on this compound will focus on aligning its synthesis with the principles of a circular economy, which aims to minimize waste and maximize the use of resources. mdpi.commdpi.com

This includes the use of renewable feedstocks, such as those derived from biomass, to replace petroleum-based starting materials. chimia.ch Biorefinery concepts, where biomass is processed to produce a range of valuable chemicals, could provide a sustainable source for the phenolic precursors of this compound. researchgate.netchemrxiv.org The valorization of waste streams from other industries, such as lignin from the paper industry, is another promising avenue.

The development of catalytic processes that are highly efficient and use non-toxic, earth-abundant metals is also a key research area. Furthermore, the principles of a circular economy encourage the design of processes where solvents are recycled and byproducts are valorized, moving away from the traditional linear 'make-use-dispose' model. mdpi.com

Exploration of Novel Bio-inspired Transformations

Nature provides a vast inspiration for the development of new chemical transformations. Bio-inspired synthesis seeks to mimic the efficiency and selectivity of enzymatic reactions to create more sustainable and effective synthetic methods. nih.gov For the production of this compound, this could involve the use of isolated enzymes or whole-cell biocatalysts to perform key reaction steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(3-hydroxyphenyl)propanoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via esterification of 3-hydroxyphenylpropanoic acid with methanol under acid catalysis (e.g., H₂SO₄). Alternatively, transesterification of ethyl 2-(3-hydroxyphenyl)propanoate with methanol using lipase enzymes may improve stereochemical control . Reaction optimization should focus on temperature (60–80°C), solvent polarity (e.g., THF vs. ethanol), and catalyst loading. Monitor progress via TLC or HPLC to identify intermediate byproducts like 3-(3-methoxyphenyl)propanoic acid, which may form due to over-alkylation .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR can confirm ester linkage (δ ~3.6 ppm for methoxy group) and aromatic substitution patterns (meta-hydroxyl group at δ ~6.7–7.2 ppm) .
  • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid to assess purity (>98%) and detect trace impurities (e.g., methylated byproducts) .
  • X-ray crystallography : Resolve stereochemical ambiguities; similar compounds (e.g., Methyl 2-methyl-2-(2-nitrophenyl)propanoate) have been structurally validated using this method .

Q. How does the hydroxyl group at the 3-position affect the compound’s stability under varying storage conditions?

  • Methodology : The phenolic hydroxyl group increases susceptibility to oxidation. Conduct accelerated stability studies:

  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy can track degradation (λmax ~270 nm for quinone formation) .
  • Thermal stability : Use TGA/DSC to determine decomposition thresholds (>150°C for similar esters) .
  • pH-dependent hydrolysis : Monitor ester cleavage in buffered solutions (pH 2–9) via HPLC, noting faster degradation in alkaline conditions .

Advanced Research Questions

Q. What metabolic pathways are predicted for this compound, and how can in vitro models validate these?

  • Methodology :

  • In silico prediction : Use BKMS_METABOLIC or PISTACHIO databases to identify likely Phase I/II pathways (e.g., ester hydrolysis to 2-(3-hydroxyphenyl)propanoic acid, followed by glucuronidation) .
  • In vitro assays : Incubate with human liver microsomes (HLMs) and NADPH cofactors; quantify metabolites via LC-MS/MS. Compare with control reactions using CYP450 inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to separate enantiomers. Optimize flow rate (1.0 mL/min) and temperature (25°C) for baseline resolution .
  • Enzymatic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer, yielding >90% ee for (S)- or (R)-forms .

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., COX-2)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model binding to COX-2’s active site (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability; calculate RMSD/RMSF values to identify critical residues .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound analogs?

  • Methodology :

  • Cross-validate sources : Compare NIST Chemistry WebBook data (e.g., 3-(3-methoxyphenyl)propanoic acid, mp 85–89°C) with experimental results .
  • Reproduce synthesis : Ensure identical conditions (e.g., solvent purity, heating rate) to isolate polymorphic variations .
  • Collaborative studies : Share raw spectral data via platforms like PubChem to resolve conflicts .

Q. What strategies mitigate batch-to-batch variability in esterification reactions?

  • Methodology :

  • DoE optimization : Use a central composite design to evaluate factors like catalyst concentration (5–10 mol%) and reaction time (4–12 hrs) .
  • In-line monitoring : Implement FTIR or Raman spectroscopy to track esterification progress in real time .

Tables for Key Data

Property Value Source
Molecular Weight194.23 g/mol
Predicted logP2.1 (Exp: 2.3 ± 0.2)
Thermal Decomposition>150°C
Chiral HPLC Resolution (ee)>90% (Chiralpak IA-3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.